6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide
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Overview
Description
6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in various functionalized naphthyridines .
Scientific Research Applications
6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or proteins involved in cancer cell proliferation. For example, it can interfere with DNA replication or repair mechanisms, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with a similar core structure but lacking the methyl and phenyl substituents.
2-Phenyl-1,6-naphthyridine: Similar to 6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide but without the methyl group.
6-Methyl-1,6-naphthyridine: Lacks the phenyl substituent but contains the methyl group.
Uniqueness
This compound is unique due to the presence of both methyl and phenyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications .
Properties
CAS No. |
61327-57-9 |
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Molecular Formula |
C15H15IN2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
6-methyl-2-phenyl-5H-1,6-naphthyridin-1-ium;iodide |
InChI |
InChI=1S/C15H14N2.HI/c1-17-10-9-15-13(11-17)7-8-14(16-15)12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H |
InChI Key |
GWFDLHBSUALYRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=C1)[NH+]=C(C=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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